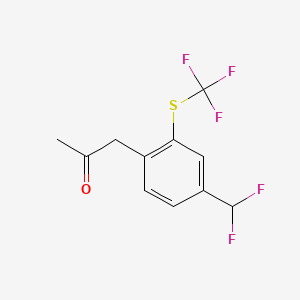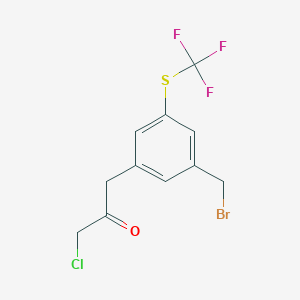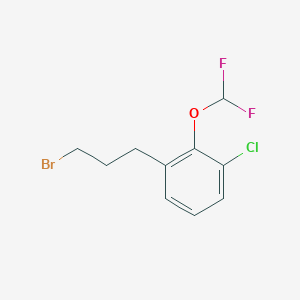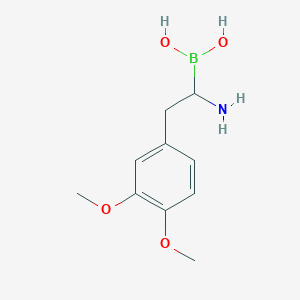![molecular formula C11H8F2N2O3 B14054202 (E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14054202.png)
(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a benzoimidazole ring, which is further conjugated with an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid typically involves the following steps:
Formation of the Benzoimidazole Core: The benzoimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Heck reaction, where the benzoimidazole derivative is coupled with an acrylate ester in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the benzoimidazole core can interact with active sites of enzymes, leading to inhibition or activation of their function. The acrylic acid moiety can further modulate the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(4-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(E)-3-(4-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid: Contains a chloro group instead of a difluoromethoxy group.
Uniqueness
(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical and biological properties compared to its analogs. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H8F2N2O3 |
|---|---|
Molekulargewicht |
254.19 g/mol |
IUPAC-Name |
3-[7-(difluoromethoxy)-1H-benzimidazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H8F2N2O3/c12-11(13)18-7-3-1-6(2-4-8(16)17)9-10(7)15-5-14-9/h1-5,11H,(H,14,15)(H,16,17) |
InChI-Schlüssel |
PUGHRYMCQZZGLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1C=CC(=O)O)N=CN2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


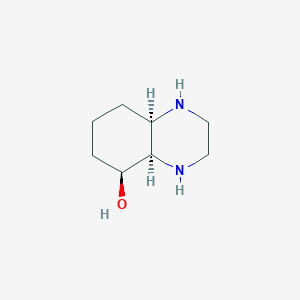
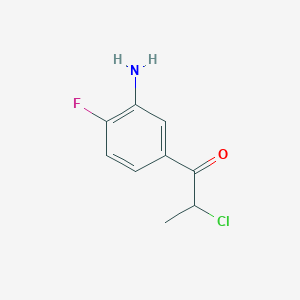
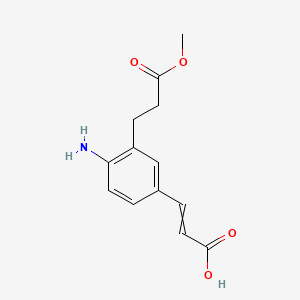
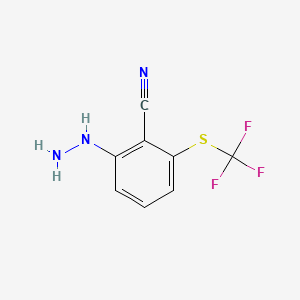
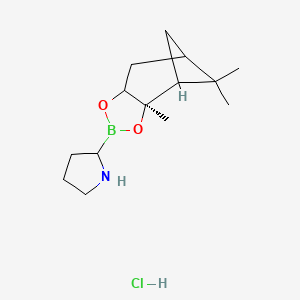
![6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14054164.png)


